Cas no 103491-30-1 (Ethyl 1-benzylazetidine-3-carboxylate)

Ethyl 1-benzylazetidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1-benzylazetidine-3-carboxylate
- 1-(PHENYLMETHYL)-3-AZETIDINECARBOXYLIC ACID ETHYL ESTER
- 1-Benzyl-3-Azetidinecarboxylic acid ethyl ester
- ETHYL1-BENZYLAZETIDINE-3-CARBOXYLATE
- F79409
- SB51488
- DTXSID50700124
- DB-059010
- SCHEMBL1872029
- FMTYFFUHYLYKLH-UHFFFAOYSA-N
- CS-0416132
- 103491-30-1
- 1-Benzyl-3-Azetidine carboxylic acid Ethyl ester
-
- Inchi: InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-14(10-12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
- InChI Key: FMTYFFUHYLYKLH-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1CN(CC2=CC=CC=C2)C1
Computed Properties
- Exact Mass: 219.125928785g/mol
- Monoisotopic Mass: 219.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 1.8
Ethyl 1-benzylazetidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM130287-1g |
ethyl 1-benzylazetidine-3-carboxylate |
103491-30-1 | 95% | 1g |
$263 | 2023-11-26 | |
Aaron | AR0097AH-1g |
1-(PHENYLMETHYL)-3-AZETIDINECARBOXYLIC ACID ETHYL ESTER |
103491-30-1 | 97% | 1g |
$163.00 | 2025-02-13 | |
Aaron | AR0097AH-5g |
1-(PHENYLMETHYL)-3-AZETIDINECARBOXYLIC ACID ETHYL ESTER |
103491-30-1 | 97% | 5g |
$474.00 | 2025-02-13 | |
1PlusChem | 1P009725-1g |
1-(PHENYLMETHYL)-3-AZETIDINECARBOXYLIC ACID ETHYL ESTER |
103491-30-1 | 97% | 1g |
$149.00 | 2023-12-26 | |
Alichem | A019139429-1g |
Ethyl 1-benzylazetidine-3-carboxylate |
103491-30-1 | 95% | 1g |
$400.00 | 2023-09-04 | |
1PlusChem | 1P009725-500mg |
1-(PHENYLMETHYL)-3-AZETIDINECARBOXYLIC ACID ETHYL ESTER |
103491-30-1 | 97% | 500mg |
$106.00 | 2023-12-26 | |
Aaron | AR0097AH-500mg |
1-(PHENYLMETHYL)-3-AZETIDINECARBOXYLIC ACID ETHYL ESTER |
103491-30-1 | 97% | 500mg |
$111.00 | 2025-02-13 | |
1PlusChem | 1P009725-5g |
1-(PHENYLMETHYL)-3-AZETIDINECARBOXYLIC ACID ETHYL ESTER |
103491-30-1 | 97% | 5g |
$406.00 | 2023-12-26 | |
Advanced ChemBlocks | P42922-1g |
Ethyl 1-benzylazetidine-3-carboxylate |
103491-30-1 | 95% | 1g |
$200 | 2024-05-20 | |
Advanced ChemBlocks | P42922-5g |
Ethyl 1-benzylazetidine-3-carboxylate |
103491-30-1 | 95% | 5g |
$605 | 2024-05-20 |
Ethyl 1-benzylazetidine-3-carboxylate Related Literature
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Additional information on Ethyl 1-benzylazetidine-3-carboxylate
Recent Advances in the Application of Ethyl 1-benzylazetidine-3-carboxylate (CAS: 103491-30-1) in Chemical Biology and Pharmaceutical Research
Ethyl 1-benzylazetidine-3-carboxylate (CAS: 103491-30-1) is a structurally unique azetidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its azetidine ring and benzyl substitution, serves as a versatile building block for the synthesis of various bioactive molecules. Recent studies have highlighted its role as a key intermediate in the development of novel therapeutic agents targeting a range of diseases, including neurological disorders, infectious diseases, and cancer.
One of the most notable advancements involving Ethyl 1-benzylazetidine-3-carboxylate is its application in the synthesis of small molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are notoriously difficult to target with traditional small molecules, but the rigid azetidine scaffold of this compound provides a unique spatial orientation that enhances binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this compound into a series of PPI inhibitors, resulting in improved pharmacokinetic properties and reduced off-target effects.
In addition to its role in PPI modulation, Ethyl 1-benzylazetidine-3-carboxylate has shown promise in the development of central nervous system (CNS) therapeutics. Researchers have utilized its scaffold to design novel ligands for G-protein coupled receptors (GPCRs) implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. A recent preclinical study reported in ACS Chemical Neuroscience revealed that derivatives of this compound exhibited high blood-brain barrier permeability and significant neuroprotective effects in vitro and in vivo.
The synthetic versatility of Ethyl 1-benzylazetidine-3-carboxylate has also been exploited in antimicrobial drug discovery. Its structural features allow for easy modification to create analogs with enhanced antibacterial and antifungal activities. A 2024 publication in Bioorganic & Medicinal Chemistry Letters described a series of azetidine-based compounds derived from this scaffold that demonstrated potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
From a chemical biology perspective, recent work has focused on using Ethyl 1-benzylazetidine-3-carboxylate as a molecular probe to study enzyme mechanisms and cellular pathways. Its ability to serve as a substrate mimic for various enzymes has made it valuable in mechanistic studies and inhibitor design. Notably, researchers have employed this compound in activity-based protein profiling (ABPP) experiments to identify novel drug targets in cancer cells.
Looking forward, the unique properties of Ethyl 1-benzylazetidine-3-carboxylate position it as a promising candidate for continued exploration in drug discovery. Current research efforts are focused on expanding its applications in targeted drug delivery systems and as a component of PROTACs (proteolysis targeting chimeras). The compound's synthetic accessibility and demonstrated biological activities suggest it will remain an important tool in medicinal chemistry for years to come.
103491-30-1 (Ethyl 1-benzylazetidine-3-carboxylate) Related Products
- 103491-29-8(Methyl 1-benzylazetidine-3-carboxylate)
- 4010-62-2(methyl 3-(benzylamino)-2-methylpropanoate)
- 2228718-35-0(O-2-methyl-2-(oxan-4-yl)propylhydroxylamine)
- 1263206-37-6(3-(fluoromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid)
- 691881-47-7((5E)-5-{5-(4-chlorophenyl)furan-2-ylmethylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one)
- 391224-03-6(5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide)
- 1185304-35-1({2-[(4-methyl-1-piperidinyl)sulfonyl]ethyl}amine oxalate)
- 1806517-02-1(Methyl 6-iodo-1H-benzimidazole-4-acetate)
- 1889942-01-1(2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)
- 1690259-37-0((2R)-2-amino-4-methoxy-3-methylbutanoic acid)




